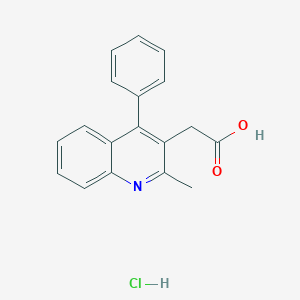

2-(2-Methyl-4-phenylchinolin-3-yl)essigsäurehydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies to explore their potential in medicinal chemistry.

Synthesis Analysis

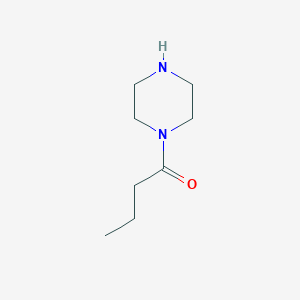

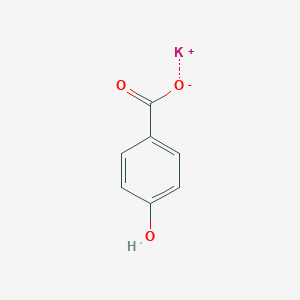

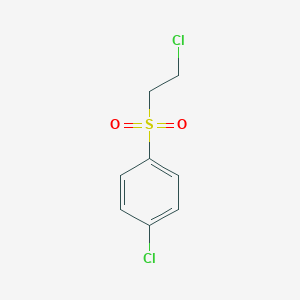

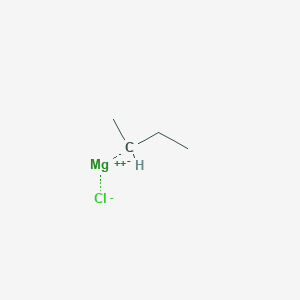

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of substituted dihydroisoxazolines, which are structurally related to quinoline derivatives, has been achieved through reactions of substituted prop-2-en-1-ones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation, yielding high product yields and demonstrating operational simplicity and environmental friendliness . Similarly, the synthesis of novel quinolin-2(1H)-one derivatives has been performed using Michael addition of secondary amines to α,β-unsaturated carbonyl compounds . Another approach involves the reaction of 2-methylquinoline-4-thiols with chloroacetic or acrylic acid and acrylonitrile to yield (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids .

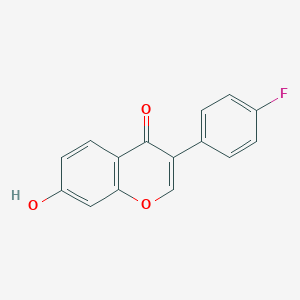

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of a novel quinolin-2(1H)-one derivative was studied by X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . These studies provide insights into the conformational preferences and intermolecular interactions of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

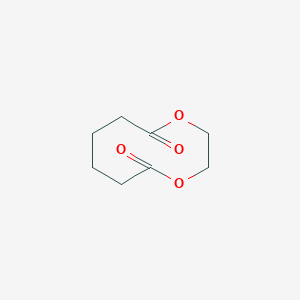

Quinoline derivatives can undergo a variety of chemical reactions, including cyclization, acylation, and nucleophilic substitution, to form new compounds with potential pharmacological properties. For instance, the cyclization of phenacyl anthranilate under various conditions led to the formation of 2-phenyl-2-hydroxymethyl-4-oxo-1,2,3,4-tetrahydroquinazoline, which could further react with acetic anhydride to yield acetylated products or undergo molecular rearrangement . Additionally, the transformation of propanenitriles into amides and acids using a mixture of hydrochloric and acetic acids has been reported, with the efficiency of the reaction depending on the substituents present on the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core and the presence of functional groups. These properties are important for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics. Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties and help in understanding the stability and reactivity of the molecules .

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

Diese Verbindung wird in der Proteomikforschung verwendet . Die Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist von entscheidender Bedeutung für unser Verständnis der Zellbiologie und Krankheitsmechanismen.

Synthese neuer Verbindungen

Die Verbindung kann bei der Synthese neuer Koffein-basierter Chalkone, Pyrazoline und Pyrazolo[3,4-b][1,4]diazepine verwendet werden . Diese neuen Verbindungen haben potentielle Anwendungen als Antimalaria-, Antitrypanosomen- und Antileishmanien-Mittel.

Studien zur molekularen Konformation und Kristallpackung

Die Verbindung wurde in Studien verwendet, die die molekulare Konformation und Kristallpackung in substituierten 4-Phenylchinolinen evaluierten . Das Verständnis dieser Eigenschaften ist entscheidend für die Entwicklung neuer Medikamente und Materialien.

Malaria-Behandlungsforschung

Die Verbindung wird auf ihre potenzielle Verwendung bei der Behandlung von Malaria untersucht . Malaria ist eine lebensbedrohliche Krankheit, die durch Parasiten verursacht wird, die durch den Stich infizierter weiblicher Anopheles-Mücken auf den Menschen übertragen werden.

Antitrypanosomen-Forschung

Es werden Untersuchungen zum Potenzial der Verbindung als Antitrypanosomen-Mittel durchgeführt . Trypanosomiasis ist eine Krankheit, die durch einen Parasiten verursacht wird und sowohl Menschen als auch Tiere betrifft.

Antileishmanien-Forschung

Die Verbindung wird auch auf ihre potenzielle Verwendung als Antileishmanien-Mittel untersucht . Leishmaniasis ist eine Krankheit, die durch den Leishmania-Parasiten verursacht wird, der durch den Stich von Sandmücken übertragen wird.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRDDXOKSKFDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610032 |

Source

|

| Record name | (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17401-15-9 |

Source

|

| Record name | (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)